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molecular formula C11H14ClNO2 B8328814 N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide

N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide

Cat. No. B8328814
M. Wt: 227.69 g/mol
InChI Key: ACOQDENMUQOQTC-UHFFFAOYSA-N
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Patent
US07799805B2

Procedure details

NMO (184 mg, 1.32 mmol) was added to a sol. of N-[2-(4-chloro-3-hydroxymethyl-phenyl)-ethyl]-acetamide (100 mg, 0.439 mmol) in CH2Cl2 (9.22 mL). The mixture was stirred for 30 min, and tetrapropylammonium perruthenate (15.5 mg, 0.044 mmol) was added. The mixture was stirred for 1 h at rt, and was filtered over Celite. The filtrate was evaporated under reduced pressure. Purification of the crude by FC (CH2Cl2/MeOH 49:1) yielded the title compound (50 mg, 50%). LC-MS: tR=0.75 min; ES+: 267.10.
Name
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
9.22 mL
Type
solvent
Reaction Step One
Quantity
15.5 mg
Type
catalyst
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
C[N+]1([O-])CCOCC1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][NH:18][C:19](=[O:21])[CH3:20])=[CH:12][C:11]=1[CH2:22][OH:23]>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][NH:18][C:19](=[O:21])[CH3:20])=[CH:12][C:11]=1[CH:22]=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
184 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CCNC(C)=O)CO
Name
Quantity
9.22 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.5 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h at rt
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered over Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC (CH2Cl2/MeOH 49:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CCNC(C)=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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